5-Fluoro-MN-24 CB1 Receptor Binding Affinity (Ki) and Functional Potency (EC50) Head-to-Head Comparison with 5F-Pentylindole Analogs
In a standardized comparative in vitro study using mouse brain membranes, 5-Fluoro-MN-24 (designated 5F-NNEI) exhibited CB1 receptor binding affinity of Ki = 14.37 ± 5.28 nM and functional potency of EC50 = 114.51 ± 15.22 nM in the [35S]GTPγS assay with an efficacy of 171% relative to the reference agonist CP55,940 [1]. This places 5-Fluoro-MN-24 in a distinct intermediate pharmacological tier relative to other 5F-pentylindole analogs tested under identical experimental conditions. The compound is approximately 11.6-fold lower in CB1 binding affinity compared to 5F-MDMB-PICA (Ki = 1.24 nM) but approximately 18.3-fold higher in affinity compared to 5F-SDB-006 (Ki = 263.3 nM) [2]. Functionally, 5-Fluoro-MN-24 is approximately 78-fold less potent than 5F-MDMB-PICA (EC50 = 1.46 nM) but approximately 98-fold more potent than 5F-SDB-006 (EC50 = 11,200 nM) in activating CB1 receptor-mediated G-protein signaling [3]. This intermediate potency profile distinguishes 5-Fluoro-MN-24 from both ultra-high-potency analogs associated with severe toxicity and low-potency analogs with limited receptor engagement.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) and functional potency (EC50, nM) in [35S]GTPγS assay |
|---|---|
| Target Compound Data | 5-Fluoro-MN-24 (5F-NNEI): Ki = 14.37 ± 5.28 nM; EC50 = 114.51 ± 15.22 nM; Emax = 171% |
| Comparator Or Baseline | 5F-MDMB-PICA: Ki = 1.24 ± 0.55 nM, EC50 = 1.46 ± 0.19 nM; 5F-CUMYL-PICA: Ki = 5.48 ± 0.85 nM, EC50 = 31.75 ± 6.90 nM; 5F-MMB-PICA: Ki = 19.51 ± 3.76 nM, EC50 = 152.6 ± 20.1 nM; 5F-SDB-006: Ki = 263.3 ± 36.0 nM, EC50 = 11,200 ± 2,653 nM; THC: Ki = 43.31 ± 6.47 nM, EC50 = 186.01 ± 35.23 nM |
| Quantified Difference | vs 5F-MDMB-PICA: Ki 11.6-fold higher, EC50 78-fold higher; vs 5F-SDB-006: Ki 18.3-fold lower, EC50 98-fold lower; vs THC: Ki 3.0-fold lower, EC50 1.6-fold lower |
| Conditions | Mouse brain membranes; [3H]rimonabant displacement for Ki; [35S]GTPγS functional assay with CP55,940 as reference agonist (100%) |
Why This Matters
This intermediate pharmacological profile enables researchers to study CB1 receptor activation at a potency window distinct from both ultra-potent analogs (5F-MDMB-PICA) and low-potency comparators (5F-SDB-006, THC), making 5-Fluoro-MN-24 a valuable calibrant for receptor signaling studies and a chemically distinct reference standard for forensic method validation.
- [1] Wiley JL, et al. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice. Neuropsychopharmacology. 2022;47(4):924-932. Table 1: Affinity (Ki) and potency values (EC50, ED50). 5F-NNEI: Ki = 14.37 ± 5.28 nM, EC50 = 114.51 ± 15.22 nM, Emax = 171%. View Source
- [2] Wiley JL, et al. Neuropsychopharmacology. 2022;47(4):924-932. 5F-MDMB-PICA exhibited the highest CB1 affinity (Ki = 1.24 nM) and functional potency (EC50 = 1.46 nM), but head group composition markedly influenced activity. View Source
- [3] Wiley JL, et al. Neuropsychopharmacology. 2022;47(4):924-932. Table 1 comparative data for all 5F-pentylindole analogs including 5F-SDB-006 (Ki = 263.3 nM, EC50 = 11,200 nM). View Source
